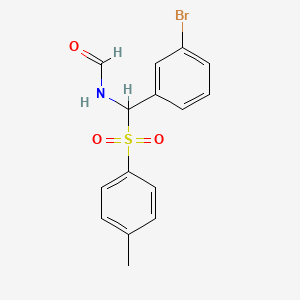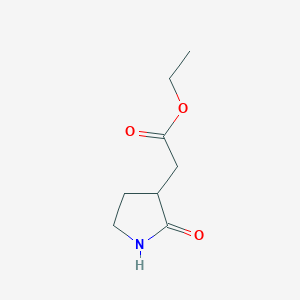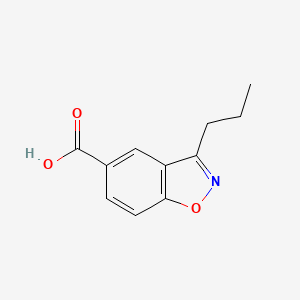
N-((3-bromophenyl)(tosyl)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-bromophenyl)(tosyl)methyl)formamide is an organic compound that features a bromophenyl group, a tosyl group, and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-bromophenyl)(tosyl)methyl)formamide typically involves the reaction of 3-bromobenzaldehyde with p-toluenesulfonamide in the presence of a formylating agent. One common method involves the use of formic acid and acetic anhydride as the formylating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3-bromophenyl)(tosyl)methyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The formamide group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The formamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the formamide group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-((3-bromophenyl)(tosyl)methyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formamide derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((3-bromophenyl)(tosyl)methyl)formamide involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the formamide group can undergo nucleophilic attack. The tosyl group acts as a protecting group, stabilizing the molecule during reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)formamide: Lacks the tosyl group, making it less stable in certain reactions.
N-(tosylmethyl)formamide: Lacks the bromophenyl group, reducing its reactivity in electrophilic aromatic substitution.
N-(3-bromophenyl)(methyl)formamide: Lacks the tosyl group, affecting its stability and reactivity.
Uniqueness
N-((3-bromophenyl)(tosyl)methyl)formamide is unique due to the presence of both the bromophenyl and tosyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C15H14BrNO3S |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-5-7-14(8-6-11)21(19,20)15(17-10-18)12-3-2-4-13(16)9-12/h2-10,15H,1H3,(H,17,18) |
InChI Key |
MYHHJYYHFSGQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)NC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methylbenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8390182.png)








